2-(3-Methylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone
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Overview
Description
2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of phenoxy, pyridinyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate. This can be achieved by reacting 3-methylphenol with an appropriate halogenating agent to form 3-methylphenoxy halide.
Piperazine Derivative Formation: The next step involves the preparation of the piperazine derivative. This is done by reacting piperazine with 2-bromoethylpyridine to form 4-[2-(pyridin-2-yl)ethyl]piperazine.
Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperazine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and pyridinyl groups.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted derivatives at the phenoxy or pyridinyl positions.
Scientific Research Applications
2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly for its anti-fibrotic and anti-tumor activities.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines, including hepatic stellate cells and cancer cell lines.
Chemical Biology: It serves as a tool compound in chemical biology to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound is known to inhibit collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition leads to reduced collagen production, which is beneficial in conditions like fibrosis.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridinyl group and exhibit similar biological activities.
Phenoxy Derivatives: Compounds with phenoxy groups also show comparable chemical reactivity and biological properties.
Uniqueness
2-(3-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit collagen prolyl 4-hydroxylase sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H25N3O2/c1-17-5-4-7-19(15-17)25-16-20(24)23-13-11-22(12-14-23)10-8-18-6-2-3-9-21-18/h2-7,9,15H,8,10-14,16H2,1H3 |
InChI Key |
VNWKKPBNGCAYGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
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